molecular formula C8H6BrN3OS B1321563 6-ブロモ-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-オン CAS No. 352328-87-1

6-ブロモ-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-オン

カタログ番号 B1321563
CAS番号: 352328-87-1
分子量: 272.12 g/mol
InChIキー: FEDCSLRPQNWUHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (6-Br-MTPyP) is a heterocyclic compound with a pyrido[2,3-d]pyrimidin-7(8H)-one core. It is a synthetic molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of laboratory experiments, including organic synthesis, biochemical and physiological studies.

科学的研究の応用

抗腫瘍剤

“6-ブロモ-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-オン”と類似の化合物は、新規抗腫瘍剤の設計および合成に使用されてきました。 これらの化合物は、癌治療研究におけるさらなる開発のためのリード化合物として役立ちます .

キナーゼ阻害

ピリド[2,3-d]ピリミジンは、細胞シグナル伝達と代謝において重要な役割を果たす酵素である、さまざまなキナーゼの阻害剤として作用することが報告されています。 特定のキナーゼを阻害することは、癌などの疾患を治療するための戦略となり得ます .

抗線維化活性

一部のピリド[2,3-d]ピリミジンは、ピルフェニドンなどの既存の薬物よりも優れた抗線維化活性を示しています。 これは、線維症性疾患の治療における潜在的な応用を示唆しています .

合成方法

この化合物の構造は、ピリド[2,3-d]ピリミジンの誘導体を生成するための新しい合成方法の開発に役立ちます。これは、医薬品化学におけるさまざまな用途を持つ可能性があります .

薬理学的研究

その構造的特徴から、“6-ブロモ-2-(メチルチオ)ピリド[2,3-d]ピリミジン-7(8H)-オン”は、薬理学的研究に使用して、生物学的標的との相互作用や薬物動態を研究することができます .

ケミカルライブラリ

この化合物は、潜在的な治療用途を持つ新しい生物活性分子を特定するためのハイスループットスクリーニング用のケミカルライブラリに含めることができます .

作用機序

Target of Action

The primary targets of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .

Mode of Action

The compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the normal function of the kinase and lead to therapeutic effects .

Biochemical Pathways

The inhibition of kinases by 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .

Pharmacokinetics

The compound’s density is predicted to be 181±01 g/cm3 , and its boiling point is predicted to be 447.3±55.0 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one’s action are primarily related to its inhibitory effect on kinases. By inhibiting kinases, the compound can disrupt the normal function of these enzymes and potentially halt the proliferation and survival of cancer cells .

Action Environment

The action, efficacy, and stability of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s photochemical dehydrogenation process can be autocatalytically induced by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature . This process leads to the synthesis of C5–C6 unsaturated systems with the concomitant formation of a long-lived radical .

将来の方向性

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .

生化学分析

Biochemical Properties

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one plays a significant role in biochemical reactions, primarily as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis. The compound interacts with several kinases, including Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinase (CDK4), by binding to their ATP-binding sites and inhibiting their activity .

Cellular Effects

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has profound effects on various cell types and cellular processes. It influences cell function by inhibiting kinase activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src tyrosine kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s impact on EGFR kinase and CDK4 can alter cell cycle progression and gene expression patterns, further influencing cellular behavior .

Molecular Mechanism

The molecular mechanism of action of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its binding to the ATP-binding sites of target kinases. This binding inhibits the kinase’s ability to phosphorylate substrates, thereby disrupting downstream signaling pathways. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-kinase complex . This inhibition can lead to changes in gene expression and cellular responses, such as reduced proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of kinase activity, leading to prolonged effects on cell signaling and function .

Dosage Effects in Animal Models

The effects of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been noted, where a minimum effective dose is required to achieve significant kinase inhibition and therapeutic benefits .

Metabolic Pathways

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its inhibitory effects on kinases . Transporters such as P-glycoprotein may influence the compound’s distribution and bioavailability, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and targeting to specific cellular compartments . This localization is essential for the compound’s ability to inhibit kinase activity and modulate cellular processes effectively .

特性

IUPAC Name

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCSLRPQNWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C(=O)NC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622721
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

352328-87-1
Record name 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (1, 1.00 g, 5.18 mmol) in anhydrous dimethylformamide (25 mL) was added N-bromosuccinimide (0.99 g, 5.59 mmol) portionwise at room temperature, and the reaction mixture was stirred for 18 h. The mixture was concentrated, and the solid was triturated with hot water (1×20 mL), filtered, and washed with isopropanol to give title compound as a pale yellow solid (0.68 g, 2.50 mmol, 48%). ESMS m/z 272 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.88 (br. s., 1H), 8.84 (s, 1H), 8.47 (s, 1H), 2.57 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 3
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 4
Reactant of Route 4
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
Reactant of Route 6
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。